Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)

2-(Trifluoromethyl)phenothiazine structure
92-30-8 structure
Product Name:2-(Trifluoromethyl)phenothiazine
CAS 번호:92-30-8
MF:C13H8F3NS
메가와트:267.269532203674
MDL:MFCD00005018
CID:34636
PubChem ID:87577173
Update Time:2025-10-16

2-(Trifluoromethyl)phenothiazine 화학적 및 물리적 성질

이름 및 식별자

    • 2-(Trifluoromethyl)-10H-phenothiazine
    • 10H-Phenothiazine, 2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)phenothiazine
    • 2-(Trifluoromethyl)-Phenothiazine
    • 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
    • 2-(Trifluoromethyl)p
    • 2-Trifluoromethyl-10H-phenothiazine
    • Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
    • NSC 50438
    • 2-Trifluoromethylphenothiazine
    • Trifluoromethylphenothiazine
    • PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
    • 2-(Triflouomethyl) phenothiazine
    • RKGYJVASTMCSHZ-UHFFFAOYSA-N
    • 877S053KX3
    • C13H8F3NS
    • cid_7082
    • KSC494M0F
    • 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
    • Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
    • Q27164667
    • T1407
    • AS-14298
    • T-6400
    • inverted exclamation markY98% (HPLC)
    • BDBM65841
    • AC-1827
    • CHEMBL541018
    • SR-01000441858-1
    • 2-(Trifluoromethyl)-10H-phenothiazine #
    • NSC-50438
    • SR-01000441858
    • SCHEMBL560225
    • DB-019568
    • 4-27-00-01352 (Beilstein Handbook Reference)
    • MLS003166902
    • NSC50438
    • BRN 0226580
    • CHEBI:92925
    • TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
    • BRD-K53032901-001-03-8
    • CCG-44949
    • DTXSID3059050
    • CS-W021465
    • 2-trifluoromethyl-phenothiazine
    • ALBB-036523
    • SY049028
    • Z104478346
    • SR-01000441858-2
    • MFCD00005018
    • AKOS001305498
    • EINECS 202-145-7
    • 2-trifluoromethyl phenothiazine
    • STK325860
    • O10543
    • SMR001814476
    • 92-30-8
    • EN300-20475
    • UNII-877S053KX3
    • NS00041388
    • 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
    • MDL: MFCD00005018
    • 인치: 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
    • InChIKey: RKGYJVASTMCSHZ-UHFFFAOYSA-N
    • 미소: FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
    • BRN: 0226580

계산된 속성

  • 정밀분자량: 267.03300
  • 동위원소 질량: 267.033
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 307
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5
  • 토폴로지 분자 극성 표면적: 37.3
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 결정화합물
  • 밀도: 1.3491 (estimate)
  • 융해점: 188.0 to 192.0 deg-C
  • 비등점: 361.1℃ at 760 mmHg
  • 플래시 포인트: 210°C
  • 굴절률: 1.531
  • PSA: 37.33000
  • LogP: 5.05160
  • 용해성: 미확정

2-(Trifluoromethyl)phenothiazine 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 피해 선언: H302
  • 경고성 성명: P264-P270-P301+P312+P330-P501
  • WGK 독일:3
  • 위험 범주 코드: R22
  • 보안 지침: S36
  • RTECS 번호:SP5620000
  • 위험물 표지: Xn
  • 저장 조건:서늘하고 건조한 곳에 보관하다.밀폐 용기에 보관하다.
  • 위험 용어:R22
  • TSCA:T

2-(Trifluoromethyl)phenothiazine 세관 데이터

  • 세관 번호:2934300000
  • 세관 데이터:

    ?? ?? ??:

    2934300000

    개요:

    2934300000. 피티아진 링 계통을 함유한 화합물 (피티아진 링 계통, 수소화 여부와 관계없이 더 걸쭉하지 않은 화합물).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2934300000. 구조에 피라미드 링 계통(수소화 여부와 상관없이)을 함유한 다른 화합물은 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-(Trifluoromethyl)phenothiazine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
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92-30-8 98%
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¥57.00 2021-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162448-100g
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162448-10g
2-(Trifluoromethyl)phenothiazine
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2-(Trifluoromethyl)phenothiazine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C
참조
Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols
Dai, Chuan; Sun, Xiaofei; Tu, Xingzhao; Wu, Li; Zhan, Dan; et al, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

합성 방법 2

반응 조건
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ;  25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ;  12 h, 110 °C
참조
Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling
Das, Tonmoy Chitta; Imam Quadri, Syed Aziz; Farooqui, Mazahar, Letters in Organic Chemistry, 2019, 16(1), 16-24

합성 방법 3

반응 조건
1.1 Reagents: Sulfur ;  rt → 130 °C; 130 °C
1.2 Reagents: Iodine ;  130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ;  100 °C
1.4 Reagents: Water ;  5 min, 100 °C
참조
Preparation method of Fluphenazine hydrochloride for treating mental diseases
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Pinacolborane Catalysts: Triethylborane ,  Potassium hydroxide Solvents: Tetrahydrofuran ;  24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
참조
Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores
Yao, Wubing ; Wang, Jiali; Zhong, Aiguo; Li, Jinshan; Yang, Jianguo, Organic Letters, 2020, 22(20), 8086-8090

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
참조
Copper salt-catalyzed synthesis of phenothiazine compounds
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
참조
Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes
Zhou, Yue; Zeng, Qingle; Zhang, Li, Synthetic Communications, 2017, 47(7), 710-715

합성 방법 7

반응 조건
1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene ,  Potassium iodide Solvents: Chlorobenzene ;  24 h, 140 °C
참조
Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions
Liao, Yunfeng; Jiang, Pengcheng; Chen, Shanping; Xiao, Fuhong; Deng, Guo-Jun, RSC Advances, 2013, 3(40), 18605-18608

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid medium
Prokof'eva, V. I.; Nechaeva, E. B.; Vasina, V. V.; Vasil'ev, A. P.; Dashbalyn, Ts., Farmatsiya (Moscow, 1989, 38(1), 40-2

합성 방법 9

반응 조건
참조
Preparation of phenothiazine compounds as antiviral compounds
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
참조
Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazine
Clarke, David; Gilbert, Bruce C.; Hanson, Peter, Journal of the Chemical Society, 1977, (4), 517-25

합성 방법 11

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: 2-Methoxyethanol ;  28 h, 90 °C; 72 h, 110 °C
참조
Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond Formation
Ma, Dawei; Geng, Qian; Zhang, Hui; Jiang, Yongwen, Angewandte Chemie, 2010, 49(7), 1291-1294

합성 방법 12

반응 조건
1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
참조
Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilane
Yao, Wubing; Li, Rongrong; Yang, Jianguo; Hao, Feiyue, Catalysis Science & Technology, 2019, 9(15), 3874-3878

합성 방법 13

반응 조건
1.1 Reagents: Sulfur
참조
Synthesis of phenothiazine derivatives for use as antioxidants
Smith, Nathan L., Journal of Organic Chemistry, 1950, 15, 1125-30

합성 방법 14

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous sulfate Solvents: Dimethylformamide ;  24 h, rt → 135 °C
참조
Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction
Hu, Weiye; Zhang, Songlin, Journal of Organic Chemistry, 2015, 80(12), 6128-6132

합성 방법 15

반응 조건
1.1 Reagents: 1,10-Phenanthroline ,  Potassium tert-butoxide ,  Ferrous sulfate Solvents: Dimethylformamide ;  rt → 135 °C; 24 h, 135 °C
참조
Iron-catalyzed synthesis of phenothiazine derivatives
, China, , ,

합성 방법 16

반응 조건
참조
Product subclass 3: one sulfur, selenium, or tellurium atom and one nitrogen or phosphorus atom
Ulrich, H., Science of Synthesis, 2004, 17, 117-221

합성 방법 17

반응 조건
1.1 Reagents: Sodium carbonate ,  Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
참조
Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine
, Russian Federation, , ,

합성 방법 18

반응 조건
1.1 Catalysts: Dimethyl sulfate
참조
Recovery of phenothiazine from 10-(dimethylaminoalkyl)phenothiazine derivative byproducts
, Hungary, , ,

합성 방법 19

반응 조건
참조
Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators
, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건
참조
Synthesis of deuterium-labeled fluphenazine
Shetty, H. Umesha; Hawes, Edward M.; Midha, Kamal K., Journal of Pharmaceutical Sciences, 1984, 73(1), 87-90

2-(Trifluoromethyl)phenothiazine Raw materials

2-(Trifluoromethyl)phenothiazine Preparation Products

2-(Trifluoromethyl)phenothiazine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
주문 번호:A844191
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:02
가격 ($):279.0
Email:sales@amadischem.com

2-(Trifluoromethyl)phenothiazine 관련 문헌

추천 공급업체
Amadis Chemical Company Limited
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
A844191
순결:99%
재다:500g
가격 ($):279.0
Email